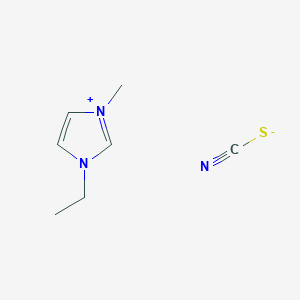

1-Ethyl-3-methylimidazolium thiocyanate

説明

The exact mass of the compound 1-Ethyl-3-methylimidazolium thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-methylimidazolium thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASPYXGQVWPGAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047884 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331717-63-6 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physicochemical properties of 1-ethyl-3-methylimidazolium thiocyanate

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN])

Executive Summary

1-ethyl-3-methylimidazolium thiocyanate, abbreviated as [EMIM][SCN], is an ionic liquid (IL) of significant interest due to its unique combination of properties, including a low melting point, high thermal stability, and notable ionic conductivity. These characteristics make it a versatile compound for a wide array of applications, from electrochemical systems like batteries and supercapacitors to its use as a green solvent in chemical synthesis and biomass processing. This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][SCN], detailing its synthesis, thermal behavior, transport properties (viscosity and conductivity), electrochemical stability, and safety considerations. The methodologies for determining these properties are explained, offering researchers a foundational understanding of the experimental basis for the presented data.

Introduction to 1-ethyl-3-methylimidazolium thiocyanate

Ionic liquids are a class of salts that exist in a liquid state below 100 °C. Their negligible vapor pressure, high thermal stability, and tunable solvent properties distinguish them from conventional volatile organic solvents, positioning them as "designer solvents" for green chemistry initiatives.[1] [EMIM][SCN] (CAS No. 331717-63-6) is composed of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the thiocyanate (SCN⁻) anion. This specific combination yields a room-temperature ionic liquid with a low melting point of -6 °C and a wide liquid range, making it suitable for diverse operational conditions. Its significance lies in the balance of a relatively low viscosity and high conductivity compared to other ILs, which is advantageous for applications requiring efficient mass and charge transport.[2][3]

Synthesis and Characterization

The synthesis of [EMIM][SCN] is typically achieved through a two-step process, which ensures high purity and yield. This methodology is a cornerstone for obtaining reliable and reproducible physicochemical data.

Synthesis Protocol: A Two-Step Anion Exchange

The most common and efficient synthesis route involves a metathesis (anion exchange) reaction starting from a halide precursor of the cation.

Step 1: Synthesis of 1-ethyl-3-methylimidazolium Halide ([EMIM][X]) The process begins with the quaternization of 1-methylimidazole with an ethyl halide (e.g., ethyl chloride or ethyl bromide). This is a standard Sɴ2 reaction where the lone pair of electrons on one of the imidazole's nitrogen atoms attacks the electrophilic ethyl group.

-

Rationale: This initial step creates the desired [EMIM]⁺ cation. Using a halide precursor is common due to the high reactivity of alkyl halides and the commercial availability of the starting materials.

Step 2: Anion Exchange with a Thiocyanate Salt The resulting 1-ethyl-3-methylimidazolium halide is then reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable solvent like acetone or acetonitrile.

-

Reaction: [EMIM][X] + KSCN → [EMIM][SCN] + KX(s)

-

Rationale: The reaction is driven to completion by the precipitation of the inorganic halide salt (e.g., KCl, KBr), which exhibits low solubility in the organic solvent used. This application of Le Châtelier's principle is critical for achieving a high yield of the desired ionic liquid. The resulting solid byproduct is easily removed by filtration. The solvent is then removed under reduced pressure to yield the final product.

The diagram below illustrates the synthesis workflow.

Caption: Synthesis Workflow for [EMIM][SCN].

Characterization

Post-synthesis, the identity and purity of [EMIM][SCN] are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the [EMIM]⁺ cation by identifying the chemical shifts and integrations of the protons on the ethyl and methyl groups and the imidazolium ring.[4]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequency of the C≡N triple bond in the thiocyanate anion, typically observed around 2050-2070 cm⁻¹.[5][6]

-

Karl Fischer Titration: Quantifies the water content, a critical impurity that can significantly affect physicochemical properties like viscosity and conductivity.

Core Physicochemical Properties

The utility of [EMIM][SCN] is defined by its physical and chemical characteristics. The following sections detail its key properties, the methods used for their determination, and their significance.

Density (ρ)

Density is a fundamental property required for engineering calculations, fluid dynamics modeling, and the calculation of other derived properties like molar volume and thermal expansion coefficients.

Experimental Data: The density of [EMIM][SCN] exhibits a linear decrease with increasing temperature, which is typical for liquids.[7][8]

| Temperature (K) | Density (g·cm⁻³) | Reference |

| 298.15 | 1.112 | [8] |

| 308.15 | 1.106 | [8] |

| 318.15 | 1.100 | [8] |

| 328.15 | 1.094 | [8] |

| 338.15 | 1.088 | [8] |

Experimental Protocol: Oscillating U-Tube Densitometry This technique provides high-precision density measurements.

-

Calibration: The instrument (e.g., an Anton Paar DMA series) is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.[8]

-

Sample Injection: A small, bubble-free aliquot of the [EMIM][SCN] sample is injected into the oscillating U-tube.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate to the setpoint temperature. Precise temperature control (±0.01 K) is crucial as density is highly temperature-dependent.[8]

-

Measurement: The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the fluid.

-

Data Acquisition: The density is calculated by the instrument's software based on the calibration parameters and the measured oscillation period.

Caption: Workflow for Oscillating U-Tube Densitometry.

Dynamic Viscosity (η)

Viscosity is a measure of a fluid's resistance to flow. For applications in electrochemistry and as a solvent, low viscosity is highly desirable as it facilitates faster ion transport and mass transfer, leading to higher conductivity and reaction rates.

Experimental Data: The viscosity of [EMIM][SCN] decreases exponentially with increasing temperature, a behavior accurately described by the Vogel-Fulcher-Tammann (VFT) equation.[4][6]

| Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Reference |

| 293.15 | 25.4 | [6] |

| 298.15 | 22.5 | [9] |

| 303.15 | 18.0 | [6] |

| 313.15 | 12.6 | [6] |

| 323.15 | 9.2 | [6] |

Experimental Protocol: Rotational or Rolling-Ball Viscometry An Anton Paar Lovis 2000M falling-ball or rolling-ball viscometer is commonly used for these measurements.[6]

-

Calibration: The instrument is calibrated using viscosity standards of known values that bracket the expected viscosity of the sample.

-

Sample Loading: The sample is loaded into a temperature-controlled capillary tube containing a small ball.

-

Temperature Control: The system is brought to the target temperature with high precision.

-

Measurement: The capillary is tilted, and the time it takes for the ball to travel a known distance through the IL is measured. The rolling time is proportional to the dynamic viscosity.

-

Calculation: The instrument's software calculates the viscosity based on the rolling time and calibration data.

Ionic Conductivity (σ)

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. High conductivity is essential for electrochemical applications such as electrolytes in batteries, supercapacitors, and dye-sensitized solar cells.[10]

Experimental Data: The conductivity of [EMIM][SCN] is relatively high for an ionic liquid and increases with temperature due to the corresponding decrease in viscosity.

| Property | Value | Reference |

| Ionic Conductivity at ~298 K | ~20.2 mS·cm⁻¹ |

Experimental Protocol: AC Impedance Spectroscopy This is the standard method for determining the conductivity of ionic electrolytes.

-

Cell Preparation: A conductivity cell with two parallel platinum electrodes of a known geometry (cell constant) is filled with the [EMIM][SCN] sample.

-

Temperature Control: The cell is placed in a temperature-controlled environment (e.g., a thermostat bath).

-

Measurement: An AC voltage of small amplitude is applied across the electrodes over a wide frequency range (e.g., 1 Hz to 1 MHz). The resulting current and phase angle are measured to determine the complex impedance.

-

Data Analysis: A Nyquist plot (imaginary vs. real impedance) is generated. The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the plot with the real axis.

-

Calculation: The conductivity (σ) is calculated using the formula σ = L / (R × A), where L/A is the cell constant.

Caption: Workflow for AC Impedance Spectroscopy.

Thermal Properties

Thermal stability is a critical parameter that defines the operational temperature limits of the ionic liquid.

-

Melting Point: -6 °C. This sub-ambient melting point classifies it as a room-temperature ionic liquid.

-

Decomposition Temperature (T_d): ~220 °C.[1] This indicates good thermal stability, allowing its use in processes that require elevated temperatures.

-

Thermal Conductivity: The thermal conductivity of [EMIM][SCN] shows a weak linear decrease with increasing temperature.[11] At ambient conditions, it is a moderate thermal conductor, a property that can be enhanced by creating nanodispersions (ionanofluids).[11]

Experimental Protocol: Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability and decomposition temperature.

-

Sample Preparation: A small, precise amount of the [EMIM][SCN] sample is placed in a TGA pan.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Analysis: The decomposition temperature is typically defined as the temperature at which a specific amount of weight loss (e.g., 5% or 10%) occurs.

Optical and Other Properties

-

Refractive Index (n_D): The refractive index at 20 °C (sodium D line) is approximately 1.553. This property is useful for quality control and for understanding intermolecular interactions. It can be measured with a standard Abbé refractometer.

-

Surface Tension (γ): The surface tension was measured in a range from (298.15 to 338.15) K.[7][8] This property is important in applications involving interfaces, such as extractions and wetting phenomena.

Electrochemical Stability

The electrochemical window (EW) is the potential range over which an electrolyte is stable and does not undergo oxidation or reduction. A wide electrochemical window is crucial for high-voltage energy storage devices.

-

Electrochemical Window: Approximately 2.3 V to 3.0 V.[1][10] While not as wide as some other ionic liquids (e.g., those with BF₄⁻ or TFSI⁻ anions), it is sufficient for many supercapacitor and battery applications.[10][12] The EW is determined by the electrochemical stability of both the cation and the anion. The [EMIM]⁺ cation is typically reduced at the cathodic limit, while the SCN⁻ anion is oxidized at the anodic limit.

Experimental Protocol: Cyclic Voltammetry (CV) CV is the standard technique to measure the EW.

-

Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).

-

Electrolyte Preparation: The [EMIM][SCN] is thoroughly dried to remove electrochemically active impurities like water.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and back. The current response is recorded as a function of the applied potential.

-

Determination of EW: The potential limits are defined by the sharp increase in current corresponding to the oxidation and reduction of the electrolyte. A current density cutoff (e.g., 0.5 or 1.0 mA·cm⁻²) is typically used to define the limits objectively.[12]

Applications in Research and Development

The properties of [EMIM][SCN] make it a compelling candidate for several advanced applications.

-

Electrochemistry: Its primary application is as an electrolyte in electrochemical double-layer capacitors (EDLCs) and dye-sensitized solar cells, where its good ionic conductivity and low viscosity are advantageous.[2][10]

-

Green Solvents: Its low volatility and ability to dissolve a wide range of compounds, including cellulose, make it a promising green solvent for biomass processing and organic synthesis.

-

Corrosion Inhibition: [EMIM][SCN] has shown good efficiency as a corrosion inhibitor for steel in acidic media, forming a protective film on the metal surface.[13]

-

Drug Development: While direct applications in drug formulations are still emerging, its potential as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) is an area of active research. Its ability to form hydrogen bonds and its tunable nature could be leveraged to enhance drug solubility and stability.

Safety and Handling

[EMIM][SCN] is classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (tested to EN 374), and safety goggles with side shields.[15][16]

-

Handling: Use only in well-ventilated areas. Avoid breathing vapors or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[14][17]

-

Storage: Keep the container tightly closed and store in a cool, well-ventilated place, protected from sunlight.[17] It is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) for applications sensitive to water.

-

Spills: Absorb spills with liquid-binding material (e.g., sand, diatomaceous earth).[15] Prevent entry into drains and surface water.[17]

Conclusion

1-ethyl-3-methylimidazolium thiocyanate is a versatile ionic liquid with a well-characterized set of physicochemical properties. Its low melting point, good thermal stability, relatively low viscosity, and high ionic conductivity make it a valuable material for researchers in electrochemistry, materials science, and green chemistry. Understanding the experimental basis of its properties, as detailed in this guide, is essential for its effective application and for the development of next-generation technologies.

References

-

proionic. (2023, October 10). Safety Data Sheet: 1-Ethyl-3-methylimidazolium thiocyanate. proionic.

-

Jin, C. (2011). Estimation of Physicochemical Properties of 1-ethyl-3-methylimidazolium Thiocyanate Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry, 3(4).

-

Zhang, X., et al. (2022). Thermodynamic and structural properties of the ionic liquid binary system of 1-ethyl-3-methylimidazolium thiocyanate and methanol. Journal of Molecular Liquids, 349, 118128.

-

Echemi. (n.d.). 1-ETHYL-3-METHYLIMIDAZOLIUM THIOCYANATE Safety Data Sheets. Echemi.

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN). Carl ROTH.

-

TCI Chemicals. (n.d.). 1-Ethyl-3-methylimidazolium Thiocyanate. TCI Chemicals.

-

Iolitec. (2015, December 1). Safety Data Sheet. Iolitec.

-

Jin, C., et al. (2011). Estimation of Physicochemical Properties of 1-ethyl-3-methylimidazolium Thiocyanate Ionic Liquid Using Density and Surface Tension. Semantic Scholar.

-

Domańska, U., et al. (2011). Phase behaviour and physico-chemical properties of the binary systems {1-ethyl-3-methylimidazolium thiocyanate, or 1-ethyl-3-methylimidazolium tosylate + water, or + an alcohol}. The Journal of Chemical Thermodynamics, 43(3), 499-508.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of 1-Ethyl-3-methylimidazolium Thiocyanate in Modern Chemistry.

-

Karuppasamy, K., et al. (2022). Measurements of the thermal conductivity of 1-ethyl-3-methylimidazolium thiocyanate at temperatures from (296 to 365) K and at pressures up to 30 MPa. Journal of Molecular Liquids, 357, 119091.

-

Zhang, Q., et al. (2015). The Thermodynamic Estimation and Viscosity, Electrical Conductivity Characteristics of 1-Alkyl-3-Methylimidazolium Thiocyanate Ionic Liquids. Chinese Journal of Chemical Engineering, 23(1), 108-116.

-

Bazito, F. F. C., et al. (2007). Electrochemical Characterization of 1-Ethyl-3-methylimidazolium Thiocyanate and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. ECS Transactions, 3(44), 3-12.

-

Yoshida, Y., et al. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 43(5), 1512-1514.

-

Zhang, X., et al. (2021). Thermophysical Properties of Mixtures of 1-Ethyl-3-methylimidazolium Methylsulfate or 1-Ethyl-3-methylimidazolium Thiocyanate with Alcohols. Journal of Chemical & Engineering Data, 66(2), 1145-1156.

-

Hashmi, S. A., et al. (2013). Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Journal of Materials Chemistry A, 1(12), 4055-4063.

-

Zhang, X., et al. (2022). Thermodynamic and structural properties of the ionic liquid binary system of 1-ethyl-3-methylimidazolium thiocyanate and methanol. Taylor & Francis Online.

-

Faria, J., et al. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data.

-

Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate for electrochemistry, ≥99.0% (T). Sigma-Aldrich.

-

Lewandowski, A., et al. (2006). Application of 1-ethyl-3-methylimidazolium thiocyanate to the electrolyte of electrochemical double layer capacitors. Journal of Power Sources, 159(1), 756-759.

-

Ionic Liquids Bioscience. (n.d.). Exploring 1-Ethyl-3-Methylimidazolium Thiocyanate: Properties and Applications.

-

Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g. Carl ROTH.

-

Gardas, R. L., et al. (2007). Density and refractive index measurements of 1-ethyl-3-methylimidazolium-based ionic liquids. Journal of Chemical & Engineering Data, 52(1), 80-85.

-

Domańska, U., et al. (2013). Effect of temperature and composition on the density, viscosity surface tension and excess quantities of binary mixtures of 1-ethyl-3-methylimidazolium tricyanomethanide with thiophene. The Journal of Chemical Thermodynamics, 62, 136-147.

-

Mousavi, M. P. S., et al. (2016). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Electrochimica Acta, 217, 120-128.

-

IoLiTec. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate, >98%. IoLiTec.

-

Corrales-Luna, M., et al. (2019). 1-Ethyl 3-methylimidazolium thiocyanate ionic liquid as corrosion inhibitor of API 5L X52 steel in H2SO4 and HCl media. Journal of the Taiwan Institute of Chemical Engineers, 102, 33-46.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Estimation of Physicochemical Properties of 1-ethyl-3-methylimidazolium Thiocyanate Ionic Liquid Using Density and Surface Tension | Jin | International Journal of Chemistry | CCSE [ccsenet.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. carlroth.com [carlroth.com]

- 16. iolitec.de [iolitec.de]

- 17. proionic.com [proionic.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-ethyl-3-methylimidazolium thiocyanate

<

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of the ionic liquid, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]). We will delve into the intricate details of the electronic and geometric structures of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the thiocyanate ([SCN]⁻) anion. This guide will explore the nature of the covalent bonds within each ion and the crucial intermolecular interactions that dictate the macroscopic properties of this technologically significant material. Key experimental and computational methodologies for characterizing these features will be detailed, offering researchers and drug development professionals a thorough understanding of this versatile ionic liquid.

Introduction: The Significance of [EMIM][SCN]

1-ethyl-3-methylimidazolium thiocyanate is a room-temperature ionic liquid (RTIL) that has garnered considerable attention for its unique physicochemical properties. These include a low melting point (-6°C), high thermal stability (decomposition at 220°C), and notable ionic conductivity.[1] Such characteristics make it a promising candidate for a wide array of applications, including as an electrolyte in electrochemical double-layer capacitors, a corrosion inhibitor, and in gas separation processes.[1][2] A fundamental understanding of its molecular structure and the intricate web of bonding interactions is paramount to optimizing its performance in these and future applications. This guide will systematically deconstruct the molecular architecture of [EMIM][SCN] to provide a solid foundation for its rational design and application.

The 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation: A Structural Overview

The [EMIM]⁺ cation is the organic component of this ionic liquid, and its structure plays a pivotal role in determining the overall properties of the material.

Covalent Bonding and Geometry

The core of the [EMIM]⁺ cation is a five-membered imidazolium ring, an aromatic heterocyclic system. This ring consists of two nitrogen atoms and three carbon atoms. The positive charge is delocalized across this ring system. Attached to the nitrogen atoms are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).

Key Structural Features:

-

Imidazolium Ring: The aromatic nature of the ring leads to a planar or near-planar geometry. The C-N and C-C bond lengths within the ring are intermediate between single and double bonds, indicative of electron delocalization.

-

Alkyl Substituents: The methyl and ethyl groups are attached to the nitrogen atoms via sigma bonds. The presence of these alkyl chains influences the cation's conformational flexibility and its interactions with the anion.[3]

The structure of the [EMIM]⁺ cation is presented in the diagram below.

Caption: Molecular structure of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation.

The Thiocyanate ([SCN]⁻) Anion: A Pseudohalide with Diverse Bonding

The thiocyanate anion is a linear, polyatomic anion with the formula [SCN]⁻. It is considered a pseudohalide due to its chemical similarities to halide ions.

Resonance and Bonding

The electronic structure of the thiocyanate anion is best described by a set of resonance structures, which contribute to its overall hybrid structure.[4][5] The three main resonance contributors are:

-

Structure A: A triple bond between carbon and nitrogen, and a single bond between sulfur and carbon.

-

Structure B: A double bond between sulfur and carbon, and a double bond between carbon and nitrogen.

-

Structure C: A single bond between sulfur and carbon, and a triple bond between carbon and nitrogen, with a positive formal charge on sulfur and a negative two formal charge on nitrogen.

Formal charge calculations suggest that the resonance structure with a double bond between both S-C and C-N (Structure B) is a significant contributor, as it places the negative charge on the more electronegative nitrogen atom.[5] However, all three structures contribute to the overall electronic distribution. This resonance leads to bond orders that are intermediate between single, double, and triple bonds, resulting in a linear geometry with a bond angle of 180°.[4][5][6]

Caption: Resonance structures of the thiocyanate ([SCN]⁻) anion.

Intermolecular Interactions: The Glue of the Ionic Liquid

While covalent bonds define the individual ions, the macroscopic properties of [EMIM][SCN] are governed by the complex network of non-covalent interactions between the [EMIM]⁺ cations and [SCN]⁻ anions.

Coulombic Interactions

The primary force holding the ionic liquid together is the strong electrostatic attraction between the positively charged [EMIM]⁺ cation and the negatively charged [SCN]⁻ anion. These coulombic interactions are long-range and non-directional, forming a disordered, liquid-state lattice.

Hydrogen Bonding

A crucial and more directional interaction is hydrogen bonding. The hydrogen atoms on the imidazolium ring, particularly the one on the C2 carbon (the carbon atom between the two nitrogen atoms), are acidic and act as hydrogen bond donors. The nitrogen and sulfur atoms of the thiocyanate anion are effective hydrogen bond acceptors. Computational studies have shown that the anion preferentially interacts with the C2-H of the imidazolium ring.[7][8]

Van der Waals Forces and π-π Stacking

Weaker, but collectively significant, are van der Waals forces between the alkyl chains of the cations.[3][9] Additionally, the aromatic imidazolium rings can engage in π-π stacking interactions, further contributing to the cohesive energy of the liquid.[10]

The interplay of these interactions is complex. While strong coulombic forces dominate, the directionality of hydrogen bonds and the presence of weaker dispersive forces prevent the formation of a well-ordered crystal lattice at room temperature, leading to the liquid state.[7]

Experimental and Computational Methodologies

A variety of techniques are employed to elucidate the molecular structure and bonding of [EMIM][SCN].

Spectroscopic Techniques

-

Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of the molecules.[9][11][12] Shifts in the vibrational frequencies of the C-H bonds of the imidazolium ring and the C≡N and C-S stretching modes of the thiocyanate anion can provide direct evidence of hydrogen bonding and other intermolecular interactions.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the atoms in the cation. Changes in chemical shifts can indicate the sites of cation-anion interaction.[7]

X-ray Diffraction

For the solid state, single-crystal X-ray diffraction can provide precise measurements of bond lengths, bond angles, and the packing of ions in the crystal lattice. This data is invaluable for validating computational models.

Computational Chemistry

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling the electronic structure, geometry, and interaction energies of the ion pairs.[8][10][13] These calculations can predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large ensemble of ions over time, providing insights into the liquid structure, dynamics, and transport properties.[14][15]

Experimental Protocol: Synthesis of 1-ethyl-3-methylimidazolium thiocyanate

This protocol outlines a general method for the synthesis of [EMIM][SCN], which typically involves a two-step process: quaternization followed by anion exchange.

Step 1: Synthesis of 1-ethyl-3-methylimidazolium halide (e.g., [EMIM][Br])

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl bromide.

-

The reaction is typically carried out neat or in a suitable solvent like acetonitrile.

-

Heat the mixture with stirring at a temperature of approximately 50-70°C for several hours to a day. The progress of the reaction can be monitored by techniques like TLC or NMR.[16]

-

After the reaction is complete, the resulting [EMIM][Br] salt, which is often a solid or a viscous liquid, is washed several times with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate) to remove any unreacted starting materials.[16]

-

The product is then dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to form [EMIM][SCN]

-

Dissolve the synthesized [EMIM][Br] in a suitable solvent, such as water or ethanol.

-

In a separate vessel, dissolve an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate, KSCN) in the same solvent.

-

Slowly add the KSCN solution to the [EMIM][Br] solution with constant stirring.

-

A precipitation of the insoluble salt (in this case, KBr) will occur.

-

Stir the mixture for several hours to ensure complete anion exchange.

-

Filter the mixture to remove the precipitated salt.

-

The filtrate, containing the desired [EMIM][SCN] and the solvent, is then subjected to rotary evaporation to remove the bulk of the solvent.

-

The resulting ionic liquid is then dried under high vacuum at an elevated temperature to remove any remaining solvent and water.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity. The water content can be determined by Karl Fischer titration.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃S | [17][18][19] |

| Molecular Weight | 169.25 g/mol | [17][19] |

| Melting Point | -6 °C | [1] |

| Decomposition Temperature | 220 °C | [1] |

| Density | 1.11 g/cm³ | [1] |

| Viscosity | 23.05 cP | [1] |

| Electrochemical Window | 2.3 V | [1] |

Logical Relationships and Workflows

The following diagram illustrates the relationship between the molecular structure of [EMIM][SCN] and its resulting properties and applications.

Caption: Relationship between molecular structure, properties, and applications of [EMIM][SCN].

Conclusion

The molecular structure and bonding of 1-ethyl-3-methylimidazolium thiocyanate are a fascinating interplay of strong covalent bonds within the individual ions and a complex network of non-covalent interactions between them. The aromaticity of the [EMIM]⁺ cation and the unique electronic structure of the [SCN]⁻ anion, coupled with the dominant coulombic forces and directional hydrogen bonds, give rise to its characteristic properties as an ionic liquid. A thorough understanding of these fundamental principles, aided by a combination of experimental and computational techniques, is essential for the continued development and application of [EMIM][SCN] in various scientific and industrial fields.

References

- Weak Intermolecular Interactions and Molecular Cluster in Ionic Liquids. (n.d.). Google Scholar.

- Inter- and intramolecular interactions in imidazolium protic ionic liquids. (2014, July 24). PubMed.

- Cation ⋯ anion bonding interactions in 1–Ethyl–3–Methylimidazolium based ionic liquids. (2025, August 6). ResearchGate.

- Bonding Geometry and Bonding Character of Thiocyanate Adsorbed on A Ag(100). (n.d.). DTIC.

- Inter- and intramolecular interactions in imidazolium protic ionic liquids. (n.d.). Semantic Scholar.

- Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022, June 30). Frontiers.

- Bonding geometry and bonding character of thiocyanate adsorbed on a Ag(100) surface. (1991, September 15). The Journal of Chemical Physics.

- Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: A systematic computer simulation study. (n.d.). Google Scholar.

- Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022, July 1). PubMed Central.

- Computational Assessment of the Crystallization Tendency of 1-Ethyl-3-methylimidazolium Ionic Liquids. (n.d.). ResearchGate.

- Computational studies of the structure and cation-anion interactions in 1-ethyl-3-methylimidazolium lactate ionic liquid. (2025, August 7). ResearchGate.

- Thermodynamic and structural properties of the ionic liquid binary system of 1-ethyl-3-methylimidazolium thiocyanate and methanol. (n.d.). Taylor & Francis Online.

-

Bonding 80: Drawing Resonance Structures #3 Thiocyanate ion. (2020, November 1). YouTube. Retrieved from [Link]

- Computational Assessment of the Crystallization Tendency of 1-Ethyl-3-methylimidazolium Ionic Liquids. (n.d.). The Royal Society of Chemistry.

-

1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. (n.d.). ACS Publications. Retrieved from [Link]

- Determine the bond angle for the thiocyanate ion, SCN–. (n.d.). Pearson+.

- Thermodynamic and spectroscopic properties of binary {1-Ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) + alcohols} mixtures at T = (298.15 to 308.15) K and p = (0.1 to 40) MPa: Experimental study and modelling. (2025, August 7). ResearchGate.

-

Bonding 35: The Resonance Structures of the Thiocyanate Ion. (2020, October 9). YouTube. Retrieved from [Link]

- Chemical structures of (a) 1-ethyl-3-methylimidazolium-thiocyanate... (n.d.). ResearchGate.

- 1-Ethyl-3-methylimidazolium thiocyanate. (n.d.). Alpha Chemika.

- Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate. (n.d.). NIH.

-

1-Ethyl-3-methylimidazolium thiocyanate. (n.d.). PubChem. Retrieved from [Link]

-

1-ethyl-3-methylimidazolium thiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]

- 1-Ethyl-3-methylimidazolium thiocyanate. (n.d.). Sigma-Aldrich.

- The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. (2022, April 15). Alfa Chemical Co., Ltd.

- Exploring 1-Ethyl-3-Methylimidazolium Thiocyanate: Properties and Applications. (n.d.). Google Scholar.

- Application of 1-ethyl-3-methylimidazolium thiocyanate to the electrolyte of electrochemical double layer capacitors. (2025, August 10). ResearchGate.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Inter- and intramolecular interactions in imidazolium protic ionic liquids. | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Determine the bond angle for the thiocyanate ion, SCN–. | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inter- and intramolecular interactions in imidazolium protic ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Weak Intermolecular Interactions and Molecular Cluster in Ionic Liquids [orientaljphysicalsciences.org]

- 11. Frontiers | Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities [frontiersin.org]

- 12. Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemical.com [alfa-chemical.com]

- 17. 1-Ethyl-3-methylimidazolium thiocyanate | C7H11N3S | CID 16211115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-ethyl-3-methylimidazolium thiocyanate [webbook.nist.gov]

- 19. 1-Ethyl-3-methylimidazolium thiocyanate - 1-Ethyl-3-methylimidazolium thiocyanate [sigmaaldrich.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Thiocyanate (CAS No. 331717-63-6)

Introduction

1-Ethyl-3-methylimidazolium thiocyanate, identified by CAS number 331717-63-6, is a prominent member of the ionic liquid family.[1][2] Often abbreviated as [EMIM][SCN], this compound is characterized by its unique physicochemical properties, including a low melting point, high thermal stability, and excellent conductivity, which have positioned it as a versatile tool in modern chemistry.[1] This guide provides a comprehensive overview of its core properties, explores its diverse applications, and offers insights into its handling and safety considerations.

Core Physicochemical Properties

[EMIM][SCN] is a salt that exists as a liquid over a wide temperature range. Its structure consists of a 1-ethyl-3-methylimidazolium cation and a thiocyanate anion. This ionic composition is fundamental to its distinct characteristics, which are summarized in the table below.

| Property | Value | References |

| CAS Number | 331717-63-6 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₁N₃S | [2][7][8][9][10] |

| Molecular Weight | 169.25 g/mol | [2][3][8][9][10] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][10] |

| Melting Point | -6 °C | [2][9][10] |

| Density | Approximately 1.12 - 1.14 g/cm³ | [2][9] |

| Refractive Index | n20/D 1.553 | [2] |

| Solubility | Soluble in water and many organic solvents. | [2] |

| Conductivity | ~17.8 - 20.2 mS/cm | [9] |

| Thermal Stability | High thermal stability | [1] |

| Viscosity | 24.7 cP | [9] |

Structural Representation

The structure of 1-Ethyl-3-methylimidazolium thiocyanate is central to its function. The imidazolium cation features an aromatic ring with ethyl and methyl substitutions, which contributes to its stability and hydrophobic characteristics.[3] The thiocyanate anion is a linear molecule that plays a role in its coordination chemistry and reactivity.

Caption: Structure of 1-Ethyl-3-methylimidazolium Cation and Thiocyanate Anion.

Key Applications in Research and Development

The unique combination of properties of [EMIM][SCN] makes it a valuable compound in a multitude of applications, from green chemistry to advanced materials science.

Green Solvents and Catalysis

As an ionic liquid, [EMIM][SCN] is considered a "green solvent" due to its low volatility, which reduces environmental impact and improves workplace safety compared to traditional organic solvents.[10] Its ability to dissolve a wide range of organic and inorganic materials makes it an effective medium for various chemical reactions.[10] It can act as both a solvent and a catalyst in processes such as organic synthesis, hydroformylation, and polymerization, leading to enhanced reaction efficiency.[1]

Electrochemistry and Energy Storage

One of the most promising applications of [EMIM][SCN] is in the field of electrochemistry. Its high ionic conductivity and electrochemical stability make it an excellent candidate for use as an electrolyte in advanced batteries and supercapacitors.[10] The use of ionic liquids like [EMIM][SCN] can lead to the development of safer and more efficient energy storage devices.

Experimental Workflow: Electrochemical Cell Assembly

Caption: A generalized workflow for assembling an electrochemical cell using an ionic liquid electrolyte.

Separation Processes and Extraction

[EMIM][SCN] is also utilized in separation technologies, particularly in liquid-liquid extraction. Its properties are beneficial for separating metal ions from solutions, which is valuable in the mining and recycling industries.[10] Furthermore, it has been investigated for its use in supported ionic liquid membranes (SILMs) for gas separation, such as the separation of fluorocarbon gases.[11]

Material Science and Synthesis

In material science, [EMIM][SCN] serves as a precursor for nitrogen-sulfur co-doped carbons, which are high-performance materials used in catalysts and energy storage.[9] It has also been employed in the production of regenerated cellulose microfibers, showcasing its utility in biopolymer processing.[12]

Other Notable Applications

-

Pharmaceutical Intermediate : It is used as a primary and secondary intermediate in the synthesis of pharmaceuticals.[3][6]

-

Protein Crystallization : Ionic liquids, including [EMIM][SCN], have been used as additives to promote protein crystallization, potentially leading to higher quality crystals for structural analysis.[13]

-

CO₂ Capture : Its potential for use in carbon dioxide capture technologies is an area of active research.[9]

-

Corrosion Inhibition : [EMIM][SCN] has shown promise as a corrosion inhibitor.[9]

Safety and Handling

While [EMIM][SCN] offers significant advantages, it is crucial to handle it with appropriate safety precautions.

Hazard Identification

-

Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[2][14][15]

-

Environmental Hazards : It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]

-

Reactivity : Contact with acids liberates very toxic gas.[2][15]

Recommended Handling Procedures

-

Ventilation : Use only in well-ventilated areas.[14]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[16]

-

Storage : Store below +30°C in a tightly closed container, away from acids.[2][6][15] It is also noted to be moisture-sensitive.[2]

-

Spill Management : In case of a spill, avoid contact with skin and inhalation of vapors.[16] Collect with liquid-absorbent material and dispose of properly.[15]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water.[15]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Ingestion : Rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.[16]

Conclusion

1-Ethyl-3-methylimidazolium thiocyanate is a highly versatile ionic liquid with a growing number of applications across various scientific disciplines. Its unique set of properties, including low volatility, high conductivity, and excellent solvency, make it a valuable tool for researchers and developers. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization. The continued exploration of [EMIM][SCN] is likely to unlock further innovative applications in the future.

References

- Vertex AI Search. (n.d.). CAS No.: 331717-63-6 | 1-Ethyl-3-Methylimidazolium Thiocyanate | Chemical Properties and Applications.

- ChemBK. (2024, April 10). 331717-63-6.

- CymitQuimica. (n.d.). CAS 331717-63-6: 1-ethyl-3-methyl-imidazol-3-ium isothiocyanate.

- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate for electrochemistry, = 99.0 T 331717-63-6.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Aaronchem. (n.d.). Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium....

- proionic. (2023, October 10). Safety Data Sheet: 1-Ethyl-3-methylimidazolium thiocyanate.

- ChemicalBook. (2025, July 14). 1-ETHYL-3-METHYLIMIDAZOLIUM THIOCYANATE | 331717-63-6.

- AKSci. (n.d.). 331717-63-6 1-Ethyl-3-methylimidazolium thiocyanate AKSci 0694AP.

- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate = 95 HPLC H-NMR 331717-63-6.

- Guidechem. (n.d.). 1-Ethyl-3-methylimidazolium bromide 65039-08-9 wiki.

- Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g.

- Iolitec. (2015, December 1). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate | CAS 331717-63-6 | SCBT.

- Merck Millipore. (n.d.). Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of 1-Ethyl-3-methylimidazolium Thiocyanate in Modern Chemistry.

- RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate, >98%.

- Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium thiocyanate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Ethyl-3-Methylimidazolium Thiocyanate: Properties and....

- Probert, C. S. (2025, October 4). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.

- Google Patents. (n.d.). US8177938B2 - Method of making regenerated cellulose microfibers and absorbent products incorporating same.

- Probert, C. S. (2025, October 4). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.

- Morgado, P., et al. (n.d.). Fluorocarbon gas permeability through ionic liquid supported membranes.

- Hampton Research. (n.d.). Ionic Liquid Screen.

- Google Patents. (n.d.). US20080166243A1 - Liquid for Compressing a Gaseous Medium and Use of the Same.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. CAS 331717-63-6: 1-ethyl-3-methyl-imidazol-3-ium isothiocy… [cymitquimica.com]

- 4. aaronchem.com [aaronchem.com]

- 5. carlroth.com [carlroth.com]

- 6. 1-ETHYL-3-METHYLIMIDAZOLIUM THIOCYANATE | 331717-63-6 [chemicalbook.com]

- 7. 331717-63-6 1-Ethyl-3-methylimidazolium thiocyanate AKSci 0694AP [aksci.com]

- 8. scbt.com [scbt.com]

- 9. roco.global [roco.global]

- 10. chemimpex.com [chemimpex.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. US8177938B2 - Method of making regenerated cellulose microfibers and absorbent products incorporating same - Google Patents [patents.google.com]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. proionic.com [proionic.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. iolitec.de [iolitec.de]

literature review on 1-ethyl-3-methylimidazolium thiocyanate

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Thiocyanate [EMIM][SCN]

Authored by: Gemini, Senior Application Scientist

Abstract

1-Ethyl-3-methylimidazolium thiocyanate, commonly abbreviated as [EMIM][SCN], is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines. As a salt with a melting point below ambient temperature, it offers a unique combination of properties including low volatility, good thermal stability, and high ionic conductivity.[1] These characteristics make it a compelling alternative to traditional volatile organic solvents. This guide provides a comprehensive technical overview of [EMIM][SCN], detailing its synthesis, physicochemical properties, key applications in biomass processing and electrochemistry, and critical safety protocols. Designed for researchers and development professionals, this document synthesizes field-proven insights and experimental data to serve as a practical resource for leveraging [EMIM][SCN] in advanced applications.

Introduction: The Profile of a Versatile Ionic Liquid

Ionic liquids are a class of salts that exist in a liquid state below 100 °C.[1] Their negligible vapor pressure, wide liquid-state range, and tunable solvent properties have positioned them as "designer solvents" for a multitude of processes.[2] Among these, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) is a prominent member, composed of a 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and a thiocyanate (SCN⁻) anion.

Its moderate viscosity, high conductivity, and notable ability to dissolve biopolymers like cellulose distinguish it from other ILs.[3][4][5] This guide delves into the core scientific principles and practical methodologies associated with [EMIM][SCN], providing the causal framework behind its utility and the self-validating protocols necessary for its effective implementation.

Caption: Chemical structure of the [EMIM]⁺ cation and SCN⁻ anion.

Synthesis and Physicochemical Profile

The reliable application of [EMIM][SCN] begins with its synthesis and a thorough understanding of its physical and chemical properties.

Synthesis Protocol: Anion Metathesis

A common and efficient method for synthesizing [EMIM][SCN] is through an anion metathesis (salt exchange) reaction. This protocol utilizes a precursor salt, such as 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), and reacts it with a thiocyanate salt, like potassium thiocyanate (KSCN). The choice of solvent is critical; acetone is often used due to its ability to dissolve the reactants while precipitating the inorganic salt byproduct (e.g., KBr), driving the reaction to completion.

Experimental Protocol: Synthesis of [EMIM][SCN]

-

Reactant Preparation: In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) in anhydrous acetone. In a separate vessel, dissolve an equimolar amount of potassium thiocyanate (KSCN) in anhydrous acetone.

-

Reaction: Slowly add the KSCN solution to the [EMIM][Br] solution with continuous stirring at room temperature. A white precipitate of potassium bromide (KBr) will form immediately.

-

Reaction Completion: Allow the mixture to stir for 24 hours at room temperature to ensure complete reaction.

-

Purification (Step 1 - Filtration): Remove the KBr precipitate by vacuum filtration. Wash the precipitate with small portions of anhydrous acetone to recover any residual product.

-

Purification (Step 2 - Solvent Removal): Combine the filtrate and washings. Remove the acetone using a rotary evaporator.

-

Purification (Step 3 - Final Cleanup): The resulting crude [EMIM][SCN] may contain residual halides. To purify further, dissolve the IL in dichloromethane and wash with deionized water multiple times to remove any remaining water-soluble impurities. The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove all traces of water and volatile solvents.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Halide content should be checked (e.g., via titration with AgNO₃) to ensure it is below acceptable limits for electrochemical applications.

Caption: Workflow for the synthesis of [EMIM][SCN].

Core Physicochemical Properties

The utility of [EMIM][SCN] is defined by its quantitative properties. The following table summarizes key data compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃S | [6] |

| Molecular Weight | 169.25 g/mol | [7] |

| Appearance | Clear, pale yellow to colorless liquid | |

| Melting Point | -6 °C | [1] |

| Density (at 20-25°C) | 1.11 - 1.12 g/cm³ | [4][8] |

| Viscosity (at 25°C) | 21 - 24.7 cP (mPa·s) | [3][4][9] |

| Ionic Conductivity | 17.8 - 20.2 mS/cm | [4] |

| Thermal Decomposition | ~220 °C | [7] |

| Electrochemical Window | 2.3 - 3.2 V | [4][7] |

| Refractive Index (n20/D) | 1.553 |

Causality Insight: The low melting point is a direct result of the large, asymmetric [EMIM]⁺ cation and the charge-delocalized SCN⁻ anion, which disrupt efficient crystal lattice packing.[2] Its moderate viscosity and high ionic conductivity are crucial for applications requiring efficient mass and charge transport, such as in electrolytes.

Key Applications and Methodologies

[EMIM][SCN] has proven to be a highly effective solvent and electrolyte in several advanced applications.

Biomass Processing and Cellulose Dissolution

Lignocellulosic biomass is a rigid composite of cellulose, hemicellulose, and lignin.[10] Its recalcitrance to degradation presents a major challenge in producing biofuels and value-added chemicals.[11] Ionic liquids, particularly [EMIM][SCN], are effective at dissolving cellulose by disrupting its extensive hydrogen-bonding network. The thiocyanate anion is a strong hydrogen bond acceptor, which competitively interacts with the hydroxyl groups of cellulose, leading to the separation of polymer chains.[12]

Experimental Protocol: Dissolution of Microcrystalline Cellulose

-

Preparation: Dry microcrystalline cellulose under vacuum at 60 °C for 24 hours to remove moisture. Dry the [EMIM][SCN] under high vacuum at 80 °C for at least 12 hours. Water content significantly impacts dissolution efficiency.

-

Dissolution: In a sealed glass reactor, add the dried cellulose to the dried [EMIM][SCN] to create a suspension (e.g., 5-10 wt% cellulose).

-

Heating & Stirring: Heat the mixture to 80-100 °C with vigorous mechanical stirring. The high temperature reduces the IL's viscosity, enhancing mass transfer and accelerating dissolution.[13]

-

Monitoring: Continue stirring until the solution becomes clear and homogeneous, indicating complete dissolution. This can take several hours depending on the cellulose source and concentration.[14]

-

Regeneration: To recover the cellulose, precipitate the solution into an anti-solvent such as water, ethanol, or acetone. The cellulose will regenerate as a solid.

-

Washing & Drying: Thoroughly wash the regenerated cellulose with the anti-solvent to remove all traces of the ionic liquid, then dry the final product in a vacuum oven.

Caption: Workflow for cellulose dissolution and regeneration using [EMIM][SCN].

Electrochemical Applications

The combination of high ionic conductivity, a wide liquid range, and low volatility makes [EMIM][SCN] a candidate for electrolytes in devices like dye-sensitized solar cells (DSCs) and batteries.[3] In DSCs, it can be used in binary mixtures with other iodide-based ILs to reduce viscosity and improve the diffusion of the redox couple (I⁻/I₃⁻).[3][15]

Expertise Insight: While promising, the application of [EMIM][SCN] in DSCs requires careful consideration. The thiocyanate anion can be oxidized within the typical operating potential of these cells.[3] This oxidation can lead to the formation of thiocyanogen and polythiocyanogen, which compromises the long-term stability and performance of the device.[3] Therefore, for applications requiring high electrochemical stability, particularly at positive potentials, alternative ILs with more robust anions may be preferable.

Safety, Handling, and Toxicology

As with any chemical, adherence to strict safety protocols is paramount when working with [EMIM][SCN]. Information is primarily derived from Safety Data Sheets (SDS).

Hazard Profile:

-

Classification: Acute Toxicity, Category 4 (Oral, Dermal, Inhalation).[8][16] It is harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Primary Hazard: A significant and specific hazard is that contact with acids liberates very toxic gas (EUH032).[6][8] This requires strict segregation from acidic materials.

-

Irritation: Not classified as a primary skin or eye irritant, but prolonged contact should be avoided.[8]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or aerosols.[6]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[16]

-

Eye Protection: Use safety goggles or a face shield.[16]

-

Clothing: Wear a lab coat or protective clothing to prevent skin contact.[6]

Storage and Disposal:

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials, especially acids.[6][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.[6]

Toxicological Data:

The toxicological profile of [EMIM][SCN] is not yet fully characterized. Many safety data sheets note that the substance is "not yet fully tested."[6] Ecotoxicological data is also largely unavailable, though it is classified as harmful to aquatic life with long-lasting effects.[8][17] This lack of comprehensive data necessitates a cautious approach, treating the substance as potentially hazardous until more information is available.

Conclusion

1-Ethyl-3-methylimidazolium thiocyanate is a versatile ionic liquid with a well-defined set of physicochemical properties that make it highly suitable for specific applications, most notably in biomass processing and electrochemistry. Its ability to efficiently dissolve cellulose offers a green alternative for biorefinery processes, while its conductivity is valuable for electrolyte formulations. However, its practical implementation requires a clear understanding of its limitations, such as the electrochemical stability of the thiocyanate anion and the current gaps in toxicological data. By following validated protocols for its synthesis, handling, and application, researchers can safely and effectively harness the unique potential of [EMIM][SCN].

References

-

Nazar, F. L., et al. (2008). Electrochemical Characterization of 1-Ethyl-3-methylimidazolium Thiocyanate and Measurement of Triiodide Diffusion Coefficients. International Journal of Electrochemical Science, 3, 235-244. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-thiocyanate (EMIM SCN). Carl ROTH. [Link]

-

Jin, Y. (2011). Estimation of Physicochemical Properties of 1-ethyl-3-methylimidazolium Thiocyanate Ionic Liquid Using Density and Surface Tension. International Journal of Chemistry, 3(4). [Link]

-

Wang, J., et al. (2021). Thermodynamic and structural properties of the ionic liquid binary system of 1-ethyl-3-methylimidazolium thiocyanate and methanol. Journal of Molecular Liquids, 334, 116068. [Link]

-

Howick, E., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Food and Chemical Toxicology, 141, 111413. [Link]

-

Jin, Y. (2011). Estimation of Physicochemical Properties of 1-ethyl-3-methylimidazolium Thiocyanate Ionic Liquid Using Density and Surface Tension. Semantic Scholar. [Link]

-

Chem-Impex. Exploring 1-Ethyl-3-Methylimidazolium Thiocyanate: Properties and Applications. Chem-Impex. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Growing Significance of 1-Ethyl-3-methylimidazolium Thiocyanate in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Carl ROTH. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g. Carl ROTH. [Link]

-

ResearchGate. (2008). Electrochemical Characterization of1-Ethyl-3-methylimidazolium Thiocyanate and Measurement of Triiodide Diffusion Coefficients in Blends of two Ionic Liquids. ResearchGate. [Link]

-

Yoshida, Y., et al. (2003). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 42(22), 7139-7144. [Link]

-

Lynam, J. G. (2012). Biomass processing using ionic liquids: Effects of 3-methylimidazolium cations and carboxylate anions. TRACE: Tennessee Research and Creative Exchange. [Link]

-

PubChem. 1-Ethyl-3-methylimidazolium thiocyanate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide. ResearchGate. [Link]

-

Zakharov, A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(19), 6542. [Link]

-

Carl ROTH. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 100 g. Carl ROTH. [Link]

-

Gentile, G., et al. (2020). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. Biomacromolecules, 21(3), 1146-1155. [Link]

-

ResearchGate. (2015). Ionic liquids as a tool for lignocellulosic biomass fractionation. ResearchGate. [Link]

-

Ferreira, H., et al. (2021). The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. Molecules, 26(16), 4983. [Link]

-

ResearchGate. Thermal stability of ionic liquids. ResearchGate. [Link]

-

Sun, N., et al. (2015). Transforming biomass conversion with ionic liquids: process intensification and the development of a high-gravity, one-pot process for the production of cellulosic ethanol. Green Chemistry, 17, 373-385. [Link]

-

VTechWorks. (2021). Pressurized Mixtures of Ionic Liquids as Process Solvents for Biomass. VTechWorks. [Link]

-

ResearchGate. 1-ethyl-3-methylimidazolium thiocyanate with six membered ring of pyridine and five membered ring of thiophene. ResearchGate. [Link]

-

Ebner, G., et al. (2018). Co-solvent facilitated in situ esterification of cellulose in 1-ethyl-3-methylimidazolium acetate. Cellulose, 25, 237-251. [Link]

-

MDPI. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. MDPI. [Link]

-

Ahrenberg, M., et al. (2016). Stability studies of ionic liquid [EMIm][NTf2] under short-term thermal exposure. Physical Chemistry Chemical Physics, 18, 16346-16353. [Link]

-

RSC Publishing. (2008). Extended dissolution studies of cellulose in imidazolium based ionic liquids. Green Chemistry. [Link]

-

PubMed. (2018). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate⁻Dimethylsulfoxide Co-Solvent. PubMed. [Link]

Sources

- 1. 1-Ethyl-3-methyl-imidazolium thiocyanate (EMIM SCN), 25 g, CAS No. 331717-63-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. electrochemsci.org [electrochemsci.org]

- 4. 1-Ethyl-3-methylimidazolium thiocyanate, >98% | IoLiTec [iolitec.de]

- 5. Extended dissolution studies of cellulose in imidazolium based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. proionic.com [proionic.com]

- 7. innospk.com [innospk.com]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. researchgate.net [researchgate.net]

- 12. Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Fortitude of a Promising Ionic Liquid: An In-Depth Technical Guide to the Stability and Decomposition of [EMIM][SCN]

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Melting Point – Understanding the Thermal Boundaries of Ionic Liquids

In the landscape of modern chemistry and materials science, ionic liquids (ILs) continue to emerge as compounds of significant interest. Their negligible vapor pressure, wide liquidus range, and tunable physicochemical properties have positioned them as viable "green" solvents and electrolytes in applications ranging from organic synthesis to energy storage. Among these, 1-ethyl-3-methylimidazolium thiocyanate, [EMIM][SCN], has garnered considerable attention due to its unique combination of low melting point (around -6°C) and good thermal stability.[1] However, for researchers, scientists, and drug development professionals who rely on the predictable behavior of their materials, a deeper understanding of an ionic liquid's thermal limitations is paramount. This technical guide provides a comprehensive exploration of the thermal stability and decomposition pathways of [EMIM][SCN], offering insights into its operational limits and the chemical transformations that occur at elevated temperatures. By delving into the causality behind its thermal behavior, this guide aims to equip the scientific community with the knowledge necessary to confidently and safely utilize [EMIM][SCN] in their research and development endeavors.

Defining Thermal Stability: Key Metrics for [EMIM][SCN]

The thermal stability of an ionic liquid is not a single, absolute value but rather a range of temperatures over which it can be used without significant degradation. The most common techniques to assess this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]

Insights from Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For [EMIM][SCN], TGA provides critical data points for understanding its thermal limits.

A study investigating various cyano-based ionic liquids determined the thermal behavior of [EMIM][SCN] using dynamic and isothermal TGA.[4] These analyses are crucial for determining the Maximum Operation Temperature (MOT), a more practical measure of long-term thermal stability than the onset decomposition temperature alone.[4][5] While specific decomposition onset temperatures can vary slightly based on experimental conditions like heating rate and sample purity, a decomposition temperature of 220℃ has been reported for [EMIM][SCN].[6]

| Thermal Stability Parameter | Description | Typical Value for [EMIM][SCN] |

| Tonset | The temperature at which significant mass loss begins. | ~220°C[6] |

| Tpeak | The temperature of the maximum rate of decomposition. | Varies with experimental conditions. |

| MOT | The maximum operating temperature for long-term use. | Determined via isothermal TGA.[4] |

It is crucial to recognize that the onset temperature derived from dynamic TGA scans can overestimate the long-term thermal stability of an ionic liquid.[5][7] Isothermal TGA, where the sample is held at a constant temperature for an extended period, provides a more realistic assessment of stability for practical applications.

Phase Behavior and Energetics with Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For [EMIM][SCN], DSC can reveal its melting point, glass transition temperature, and any heat changes associated with decomposition. The low melting point of approximately -6°C is a key feature of this ionic liquid.[1]

The Decomposition Cascade: Unraveling the Chemical Pathways

At elevated temperatures, [EMIM][SCN] does not simply evaporate but undergoes chemical decomposition. The evolved gaseous products are a result of specific chemical reactions. The primary decomposition mechanisms for imidazolium-based ionic liquids with nucleophilic anions like thiocyanate are understood to proceed via two main pathways: dealkylation (a nucleophilic substitution reaction) and deprotonation .[8]

Pathway A: Dealkylation via Nucleophilic Attack (SN2 Mechanism)

The thiocyanate anion (SCN⁻) is a potent nucleophile. At sufficiently high temperatures, it can attack the electrophilic carbon atoms of the ethyl or methyl groups attached to the imidazolium ring. This SN2-type reaction leads to the formation of neutral, volatile products.

-

Nucleophilic Attack on the Ethyl Group: The thiocyanate anion attacks the α-carbon of the ethyl group, leading to the formation of ethyl thiocyanate and 1-methylimidazole.

-

Nucleophilic Attack on the Methyl Group: Similarly, attack on the methyl group results in the formation of methyl thiocyanate and 1-ethylimidazole.

A study on the thermal decomposition of [BMIM][NCS] (the butyl-analogue of [EMIM][SCN]) confirmed that the decomposition proceeds via a rapid nucleophilic attack of the thiocyanate anion at the C-N bond of the alkyl-imidazole groups.[2]

Caption: SN2 dealkylation pathways of [EMIM][SCN].

Pathway B: Deprotonation and Carbene Formation

The hydrogen atom at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic. The thiocyanate anion can act as a base, abstracting this proton to form a transient N-heterocyclic carbene (NHC) and thiocyanic acid. The highly reactive NHC can then undergo further reactions. While this pathway is well-documented for other imidazolium ILs, the nucleophilicity of the thiocyanate anion makes the SN2 pathway generally more favorable for [EMIM][SCN].[8]

Caption: Deprotonation pathway leading to NHC formation.

Identified Decomposition Products

Experimental analysis using techniques like TGA coupled with Mass Spectrometry (TGA-MS) and Temperature-Jump Fourier Transform Infrared Spectroscopy (T-jump FTIR) allows for the identification of the volatile decomposition products.[8] For [EMIM][SCN], the expected primary decomposition products are:

-

1-Methylimidazole

-

1-Ethylimidazole

-

Ethyl thiocyanate

-

Methyl thiocyanate

The relative amounts of these products will depend on the kinetics of the competing SN2 reactions.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal stability studies on [EMIM][SCN], standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of [EMIM][SCN].

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of [EMIM][SCN] into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Dynamic Scan:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition region (e.g., 600°C).

-

-

Isothermal Scan (for MOT determination):

-

Equilibrate the sample at a desired isothermal temperature (below Tonset).

-

Hold the sample at this temperature for an extended period (e.g., several hours) while monitoring mass loss.

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset), peak decomposition temperature (Tpeak), and the percentage of mass loss.

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions (melting point, glass transition) of [EMIM][SCN].

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of [EMIM][SCN] in a DSC pan. Prepare an empty, sealed pan as a reference.

-